![molecular formula C22H22N4O3S B2917793 2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941945-25-1](/img/structure/B2917793.png)

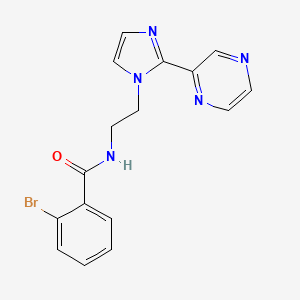

2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[3,2-b][1,2,4]triazole ring system is a key structural feature .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiazolo[3,2-b][1,2,4]triazole ring could potentially undergo reactions with electrophiles or nucleophiles .Wissenschaftliche Forschungsanwendungen

Synthesis and Insecticidal Assessment

Compounds incorporating a thiazole moiety have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research indicates that such heterocycles, including derivatives like pyrrole, pyridine, coumarin, and triazolo[5,1-c]triazine, demonstrate potential as insecticidal agents (Fadda et al., 2017).

Antimicrobial Activity

Another avenue of research involves the synthesis of Schiff bases derived from thiazole and their subsequent evaluation for antimicrobial activity. Compounds like imino-4-methoxyphenol thiazole derived Schiff bases have been studied for their effectiveness against various bacteria and fungi, demonstrating moderate antimicrobial properties (Vinusha et al., 2015).

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer activities. Specific thiazolidinone compounds containing a benzothiazole moiety have been screened for antitumor properties, showing activity against several cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).

Anti-Inflammatory Drugs

Research into non-steroidal anti-inflammatory drugs (NSAIDs) has explored the use of thiazolidinone derivatives. These studies focus on the synthesis of compounds with potential NSAID properties, aiming to identify new therapeutic agents with lower toxicity levels. The findings suggest that certain synthesized compounds exhibit promising anti-exudative activity, comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles , which have been synthesized and studied for various applications . .

Mode of Action

Thiazolo[3,2-b][1,2,4]triazoles are synthesized through a visible-light-mediated catalyst-free reaction . This suggests that the compound might interact with its targets in a similar light-mediated manner.

Biochemical Pathways

Thiazolo[3,2-b][1,2,4]triazoles are known to be synthesized through a visible-light-mediated catalyst-free reaction , suggesting that they might affect biochemical pathways related to light-mediated reactions.

Result of Action

Compounds in the thiazolo[3,2-b][1,2,4]triazole class have been studied for their potential antitumor activities , suggesting that this compound might have similar effects.

Action Environment

The action environment of this compound is likely to influence its action, efficacy, and stability. For instance, the synthesis of thiazolo[3,2-b][1,2,4]triazoles is known to occur under aqueous conditions , suggesting that a similar aqueous environment might be necessary for the optimal action of this compound.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-15-5-3-4-6-19(15)21-24-22-26(25-21)16(14-30-22)11-12-23-20(27)13-29-18-9-7-17(28-2)8-10-18/h3-10,14H,11-13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDQLLNNHGMZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)

![1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2917718.png)

![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)

![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)